molecular formula C17H15NO2 B5664047 1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone

1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone

Cat. No.: B5664047
M. Wt: 265.31 g/mol
InChI Key: URBCCRQWKDBWFY-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety substituted with a phenoxyethanone group, making it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-17(14-9-5-6-10-15(14)18-12)16(19)11-20-13-7-3-2-4-8-13/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBCCRQWKDBWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone typically involves the condensation of 2-methylindole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenoxyethanone group can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(2-methyl-1H-indol-3-yl)-2-phenylethanone: Similar structure but lacks the phenoxy group.

    1-(2-methyl-1H-indol-3-yl)-2-methoxyethanone: Contains a methoxy group instead of a phenoxy group.

Uniqueness: 1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone is unique due to the presence of both the indole and phenoxyethanone moieties, which confer distinct chemical and biological properties

Biological Activity

1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by interfering with the cell cycle.
  • Induction of Apoptosis : It activates caspase pathways, leading to programmed cell death.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, the compound may reduce the tumor microenvironment's supportive role.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Exhibits antifungal effects against Candida species.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values reported at concentrations as low as 10 µM. The study concluded that the compound could serve as a potential lead for developing new anticancer agents.

Concentration (µM)Cell Viability (%)
0100
585
1065
2040

Study 2: Antimicrobial Properties

In another investigation published in Phytotherapy Research, the antimicrobial activity was assessed against various pathogens. The compound showed minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL for different bacterial strains.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans30

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